molecular formula C16H22FN3O3 B3869894 ethyl N-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)glycinate

ethyl N-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)glycinate

Cat. No. B3869894
M. Wt: 323.36 g/mol
InChI Key: UWLKUXBFTAULLG-UHFFFAOYSA-N
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Description

Ethyl N-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)glycinate, also known as JNJ-42153605, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl N-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)glycinate involves the modulation of dopamine and serotonin neurotransmission in the brain. It acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor, which results in the regulation of the mesolimbic and mesocortical dopamine pathways, and the serotonergic pathways, respectively.
Biochemical and Physiological Effects:
Ethyl N-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)glycinate has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the prefrontal cortex and the nucleus accumbens, which are regions of the brain that are involved in the regulation of mood, motivation, and reward. It also has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl N-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)glycinate in lab experiments is its high selectivity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for the research on ethyl N-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)glycinate. One area of interest is its potential therapeutic applications in substance abuse disorders, particularly in the treatment of opioid addiction. Another area of interest is its potential use in the treatment of cognitive deficits associated with schizophrenia and other neuropsychiatric disorders. Additionally, further research is needed to elucidate the long-term effects of ethyl N-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)glycinate on the brain and the body, as well as its potential side effects and toxicity.
Conclusion:
In conclusion, ethyl N-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)glycinate is a novel compound that has shown promise in the treatment of various neuropsychiatric disorders. Its high selectivity for the dopamine D2 receptor and the serotonin 5-HT1A receptor makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, further research is needed to fully understand its potential therapeutic applications, as well as its long-term effects and potential side effects.

Scientific Research Applications

Ethyl N-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)glycinate has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, depression, anxiety disorders, and substance abuse disorders. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are both implicated in the pathogenesis of these disorders.

properties

IUPAC Name

ethyl 2-[[3-(3-fluoroanilino)piperidine-1-carbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-2-23-15(21)10-18-16(22)20-8-4-7-14(11-20)19-13-6-3-5-12(17)9-13/h3,5-6,9,14,19H,2,4,7-8,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLKUXBFTAULLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N1CCCC(C1)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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